molecular formula C28H38N2O4 B1252218 Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)- CAS No. 5884-45-7

Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)-

Cat. No. B1252218
CAS RN: 5884-45-7
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-IAUHIMIASA-N
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Description

Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)- is a natural product found in Carapichea ipecacuanha and Alangium salviifolium with data available.

Scientific Research Applications

Pheromone Synthesis and Pest Control

A novel method led to the synthesis of stereoisomers like 1,10-bisaboladien-3-ol and 10,11-epoxy-1-bisabolen-3-ol. These compounds, particularly (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol, were identified as major components of a male-produced aggregation pheromone of the brown marmorated stink bug, Halyomorpha halys. These compounds attracted H. halys in field trials and can be used in monitoring and control strategies for this invasive species (Khrimian et al., 2014).

Molecular Packing and Crystallography

The compound 2,4,6-trimethoxy-1,3,5-triazine, which is structurally similar to Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)-, exhibited three polymorphs. These polymorphs differ in their molecular packing and crystallographic properties. Understanding these properties is essential for applications in material science and molecular engineering (Fridman et al., 2004).

Alkylating Potential in Chemical Synthesis

The alkylating potential of oxetanes was explored. Although oxetanes are widely used in the manufacture of polymers and are present in compounds like taxol, their genotoxic capacity is not well-understood. The study provides insights into the reactivity of oxetanes, which can be relevant for chemical synthesis and safety assessments (Gómez-Bombarelli et al., 2010).

Photodynamic Therapy Applications

The synthesis of amino functionalized hypericin derivatives from emodin derived compounds was explored. These derivatives are of interest in photodynamic therapy, a treatment modality for cancer. Understanding the chemical and photochemical properties of these derivatives can lead to the development of new therapeutic agents (Lackner et al., 2005).

properties

CAS RN

5884-45-7

Product Name

Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)-

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

(1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23-,24-/m0/s1

InChI Key

DTGZHCFJNDAHEN-IAUHIMIASA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC

melting_point

115.5 °C

Other CAS RN

5884-45-7

synonyms

10-O-demethylisocephaeline
isocephaeline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)-
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Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)-

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